3-Amino-2-methoxybenzoic acid
Overview
Description
3-Amino-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by an amino group and a methoxy group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3-Amino-2-methoxybenzoic acid often begins with 2-methoxybenzoic acid.
Nitration: The 2-methoxybenzoic acid undergoes nitration to form 3-nitro-2-methoxybenzoic acid.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the reduction step can be carried out using catalytic hydrogenation with catalysts like Raney nickel under hydrogen gas.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2-methoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form derivatives with reduced functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Iron powder and hydrochloric acid or catalytic hydrogenation with Raney nickel for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products:
Oxidized Derivatives: Quinones or other oxidized products.
Reduced Derivatives: Amino alcohols or other reduced products.
Substituted Derivatives: Various substituted benzoic acids depending on the substituents introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of peptide synthesis reagents .
Biology:
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, including inhibitors of enzymes like dipeptidyl peptidase .
Industry:
- Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.
- For example, it is involved in the inhibition of dipeptidyl peptidase, which plays a role in glucose metabolism .
Comparison with Similar Compounds
- 2-Amino-3-methoxybenzoic acid
- 4-Amino-2-methoxybenzoic acid
- 3-Amino-4-methoxybenzoic acid
Comparison:
- 3-Amino-2-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups, which influences its reactivity and applications.
- Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQFWVIYNLHFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600587 | |
Record name | 3-Amino-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861306-04-9 | |
Record name | 3-Amino-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the thermodynamic properties of aminomethoxybenzoic acids?
A1: Understanding the thermodynamic properties like enthalpy and Gibbs energy of sublimation is crucial for predicting the stability and behavior of these compounds. This information is particularly useful in pharmaceutical applications where factors like shelf life and formulation development are crucial. []
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